molecular formula C8H14ClNO2 B3105166 exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 1523530-50-8

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Cat. No. B3105166
CAS RN: 1523530-50-8
M. Wt: 191.65
InChI Key: MFAUMPVIUINZHM-FXFNDYDPSA-N
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Description

“exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1523530-50-8 . It has a molecular weight of 191.66 . The IUPAC name for this compound is (1R,3s,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The InChI code for “exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride” is 1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+; .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It should be stored in a refrigerator .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Mechanism of Action

properties

IUPAC Name

(1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAUMPVIUINZHM-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 2
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 3
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 4
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 5
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Reactant of Route 6
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

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